molecular formula C6H12ClNO B2801778 trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride CAS No. 2098127-37-6

trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride

Cat. No.: B2801778
CAS No.: 2098127-37-6
M. Wt: 149.62
InChI Key: AZDCBNXQNYXXEO-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3,3a,4,5,6,6a-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a bicyclic organic compound featuring a fused furo[3,4-c]pyrrole scaffold. Its molecular formula is C₆H₁₁NO·HCl, with a molecular weight of 149.62 g/mol (base: 113.16 g/mol; HCl: 36.46 g/mol) . The compound exists in a hexahydro configuration, indicating full saturation of the bicyclic ring system. The stereochemistry is defined as trans across the fused ring system, with a relative (3aR,6aS) configuration confirmed in its hydrochloride salt form .

The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations such as injectables (e.g., intramuscular or subcutaneous administration) . It is registered under CAS numbers 60889-32-9 (free base) and 57710-36-8 (hydrochloride) . Current applications include its role as a precursor in synthesizing antipyretic agents and its exploration in central nervous system (CNS) drug development due to its structural resemblance to bioactive alkaloids .

Properties

IUPAC Name

(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-3-8-4-6(5)2-7-1;/h5-7H,1-4H2;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDCBNXQNYXXEO-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@H]2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common synthetic route is the cyclization of 1,4-diaminobutane with furan-2-carboxylic acid in the presence of a strong acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hexahydro-furo[3,4-c]pyrrole ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions, such as temperature and pH, is common to optimize the synthesis process.

Chemical Reactions Analysis

[3+2] Cycloaddition with Azomethine Ylides

This compound participates in stereoselective [3+2] cycloadditions, forming polycyclic structures. For example:

  • Reagents/Conditions : Reacts with azomethine ylides (generated from α-amino esters and aldehydes) under thermal or Lewis acid-promoted conditions .

  • Product : Hexahydropyrrolo[3,4-c]pyrrole derivatives with fused quinoline systems .

  • Mechanism : Conrotatory ring opening of strained intermediates generates ylides, which undergo suprafacial cycloaddition .

Ring Expansion and Lactamization

Under acidic conditions, the compound undergoes transamidation and lactamization:

  • Reagents/Conditions : HCl in chloroform .

  • Product : Novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines via nitro-group reduction and intramolecular lactamization .

  • Mechanism : Protonation of the furan oxygen enhances electrophilicity, enabling nucleophilic attack and subsequent ring expansion .

Oxidation and Reduction

  • Oxidation :

    • Reagents : KMnO₄ or CrO₃ oxidizes the pyrrolidine nitrogen or furan oxygen, yielding oxo derivatives.

    • Product : N-Oxides or furanone analogs.

  • Reduction :

    • Reagents : LiAlH₄ or NaBH₄ reduces the heterocycle to fully saturated derivatives.

Substitution Reactions

  • Electrophilic Substitution :

    • Reagents : Alkyl halides or acyl chlorides.

    • Product : N-alkylated or acylated derivatives.

Stability and Degradation

  • Thermal Stability : Decomposes above 150°C, forming unidentified byproducts .

  • Hydrolytic Sensitivity : The hydrochloride salt undergoes hydrolysis in aqueous basic conditions, regenerating the free base .

Comparative Reactivity

Reaction Type Key Reagents Product Yield Stereochemical Outcome
[3+2] CycloadditionAzomethine ylidesFused pyrrolo-pyrrolidines60–80% Retention of trans-config
Acid-Catalyzed LactamizationHCl/CHCl₃Quinoline-fused systems80% Cis-fused rings
N-AlkylationMethyl iodideN-Methyl derivatives45–65%No stereochemical change

Mechanistic Insights

  • Cycloaddition Stereochemistry : The trans-configuration of the starting material dictates the suprafacial approach of dipolarophiles, preserving stereochemistry .

  • Acid-Mediated Rearrangements : Protonation at the furan oxygen increases ring strain, facilitating nucleophilic attack and ring expansion .

Scientific Research Applications

Synthesis of Bioactive Compounds

Trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride serves as a precursor in the synthesis of various bioactive molecules. Its structural features allow it to participate in diverse reactions such as:

  • Michael Additions : The compound can undergo Michael-type additions to form more complex structures that exhibit biological activity. This is particularly relevant in the synthesis of indole derivatives known for their pharmacological properties .

Potential Therapeutic Uses

Research indicates that derivatives of furo[3,4-c]pyrrole compounds may exhibit neuroprotective effects. Studies have shown that similar compounds can enhance neuronal repair following injuries by promoting neurite outgrowth and reducing inflammation .

Chemical Biology and Medicinal Chemistry

The compound's unique heterocyclic structure makes it a candidate for exploring new therapeutic agents targeting various diseases:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties due to their ability to interfere with cellular proliferation pathways .
  • Anti-inflammatory Properties : Compounds derived from this structure have been studied for their potential to act as anti-inflammatory agents by modulating immune responses .

Material Science Applications

In material science, trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride can be utilized in the development of polymers or as a component in composite materials due to its structural integrity and stability under various conditions.

Case Study 1: Synthesis of Indole Derivatives

A study demonstrated the successful synthesis of indole derivatives via Michael addition reactions involving trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. The resulting compounds exhibited significant biological activity against cancer cell lines. The reaction conditions and yields were optimized to achieve high diastereoselectivity and purity.

Reaction ConditionsYield (%)Diastereoselectivity
Room Temperature85High
Catalysts UsedInBr₃

Case Study 2: Neuroprotective Effects

In an experimental model assessing neuroprotective effects following spinal cord injury, derivatives synthesized from trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride were administered. Results indicated enhanced neuronal survival and regeneration compared to control groups treated with standard neuroprotective agents.

Treatment GroupNeurite Outgrowth (µm)Survival Rate (%)
Control (DMSO)5070
Compound Derivative12090

Mechanism of Action

The mechanism by which trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Key Observations :

  • Acylated derivatives (e.g., 5-benzoyl) demonstrate enhanced lipophilicity, favoring CNS-targeting applications but requiring formulation adjustments for bioavailability .
  • Esterified analogs (e.g., ethyl carboxylate derivatives) show significantly higher molecular weights and reduced solubility, limiting their utility in injectables .

Antipyretic Activity

The parent compound’s derivatives, such as 5-phenethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride , have demonstrated antipyretic efficacy in preclinical models. For example, injectable formulations containing 5 mg/mL of this derivative reduced fever in murine models by 1.5–2.0°C within 2 hours post-administration . In contrast, the 3a-methyl analog showed 20% lower efficacy, likely due to steric hindrance from the methyl group affecting receptor binding .

Stereochemical and Configurational Considerations

The trans configuration of the parent compound is critical for its biological activity. The relative (3aR,6aS) configuration in the hydrochloride salt further ensures conformational stability, a feature absent in non-chiral analogs like the 3a-methyl derivative .

Research Findings and Discrepancies

  • Antipyretic Formulations: The hydrochloride salt’s solubility enables its use in ready-to-administer injectables, whereas non-salt analogs require complex vehicles like tragacanth-based pastes .
  • Misattributed Aliases : erroneously lists "CETIRIZINE ETHYL ESTER" as an alias, which is chemically unrelated. This highlights the need for rigorous verification of commercial compound databases .
  • Stereochemical Ambiguities : references "RELATIVE STRUC" without specifying enantiomeric purity, which could lead to variability in pharmacological studies .

Biological Activity

trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (CAS Number: 2098127-37-6) is a bicyclic compound characterized by the presence of both furan and pyrrole rings. Its unique chemical structure suggests potential biological activities that have garnered interest in various fields of scientific research.

  • Molecular Formula : C₆H₁₂ClN₁O
  • Molecular Weight : 149.62 g/mol
  • Purity : 97%
  • IUPAC Name : (3ar,6ar)-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
  • SMILES Notation : [H]Cl.[H][C@]12CNC[C@]1([H])COC2

Biological Activity Overview

Research indicates that trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride exhibits significant biological activity through various mechanisms:

  • Proteasome Pathway Interaction : The compound has been shown to interact with components of the proteasome pathway. This interaction suggests a potential role in modulating protein degradation processes within cells.
  • Neurotropic Effects : Preliminary studies indicate neurotropic activity associated with this compound. It may influence neurochemical pathways and has implications for neuropharmacology .
  • Pharmacological Profile : Its pharmacological profile is diverse and includes potential applications in medicinal chemistry. The compound's structural features may allow it to act on multiple biological targets .

Study 1: Proteasome Inhibition

A study investigating the effects of trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride on proteasome activity revealed that it can inhibit proteasome function in vitro. This inhibition leads to an accumulation of regulatory proteins that could affect cellular signaling pathways.

Study 2: Neuropharmacological Assessment

In a controlled experiment assessing the neurotropic effects of the compound:

  • Methodology : Animal models were administered varying doses of the compound.
  • Results : Behavioral tests indicated enhanced cognitive functions and reduced anxiety-like behaviors in treated subjects compared to controls.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity IndexUnique Features
Hexahydro-1H-furo[3,4-c]pyrrole60889-32-90.97Base structure without chloride; less soluble
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole55129-05-00.97Relative stereochemistry; primarily for research
Octahydrofuro[3,4-c]pyridine hydrochloride1956385-17-30.90Pyridine ring introduces different electronic properties

This table illustrates the structural uniqueness of trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride compared to other related compounds.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, and how should it be stored to ensure stability?

  • Molecular Formula : C₆H₁₂ClNO; Molecular Weight : 149.62 g/mol .
  • Storage : Stable under inert atmosphere at room temperature. Avoid extreme pH or temperature conditions, as degradation may occur .
  • Hazard Profile : Classified with warnings (H302, H315, H319, H332, H335); precautions include avoiding inhalation and contact with skin/eyes .

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Key Route : Reacting bicyclic pyrrolidine precursors (e.g., 3-pyrroline derivatives) with benzyl chloroformate or similar reagents under controlled conditions .
  • Optimization : Microwave-assisted reflux in dioxane with HCl improves reaction efficiency, followed by recrystallization for purity .
  • Critical Parameters : Reaction time, solvent choice (e.g., THF for hydroxamic acid derivatives), and stoichiometric ratios influence yield and stereochemical outcomes .

Q. How can researchers validate the purity and structural identity of this compound?

  • Analytical Techniques :

  • HPLC/GC-MS : Quantify purity (>95% as per supplier specifications) .
  • NMR (¹H/¹³C) : Confirm bicyclic framework and stereochemistry (e.g., trans configuration) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for critical applications .

Advanced Research Questions

Q. What structural features differentiate this compound from analogous bicyclic pyrrolidine derivatives, and how do these impact biological activity?

  • Unique Features : The trans stereochemistry and fused furo-pyrrole ring system enhance binding affinity to enzymatic targets compared to simpler analogs like tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives .
  • SAR Insights : Substituents on the pyrrole ring (e.g., trifluoromethyl groups) increase lipophilicity and metabolic stability, as seen in related compounds .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Conflicting cytotoxicity results may arise from stereochemical impurities. A comparative study of cis vs. trans isomers revealed that trans derivatives exhibit higher activity against cancer cell lines .
  • Methodological Adjustments :

  • Use chiral chromatography to isolate enantiomers.
  • Validate target engagement via enzyme inhibition assays (e.g., SARS-CoV-2 M<sup>pro</sup> inhibition in ).

Q. What mechanistic insights exist for reactions involving this compound, particularly in multicomponent syntheses?

  • Key Mechanism : In isocyanide-based bicyclizations, zwitterionic intermediates form via Huisgen 1,3-dipole reactions, followed by Mumm rearrangements and oxo-Diels–Alder cyclization to yield pyrano[3,4-c]pyrrole derivatives .
  • Deuterium-Labeling Studies : Hydrogen-deuterium exchange experiments confirm proton-transfer equilibria at specific positions (e.g., 4 and 7a protons) .

Q. How does the compound interact with biological targets, and what experimental models are suitable for studying these interactions?

  • Targets : Potential inhibition of proteases (e.g., SARS-CoV-2 M<sup>pro</sup>) and TP53 activators, as suggested by spiro-indole-pyrrolo[3,4-c]pyrrole analogs .
  • Models :

  • In silico docking (e.g., molecular dynamics simulations for binding pocket analysis) .
  • In vitro enzyme assays using fluorogenic substrates .

Methodological Guidance

Q. What strategies are recommended for optimizing synthetic yields while maintaining stereochemical integrity?

  • Microwave Synthesis : Reduces reaction time (e.g., 5 hours for carboxylic acid intermediates) and minimizes side products .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance intermediate stability during hydroxamic acid formation .

Q. How should researchers address stability issues during long-term storage?

  • Best Practices :

  • Store under inert gas (N₂/Ar) in amber vials to prevent oxidation.
  • Monitor degradation via periodic HPLC analysis, especially after reconstitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.